Enhanced Target Affinity: P2Y6 Receptor Antagonist Activity Compared to Other Halogenated Chromene Analogs
In a study evaluating substituted 2H-chromene derivatives as P2Y6 receptor antagonists, the 6-fluoro analogue (11) displayed enhanced potency compared to other halogen substitutions, such as chlorine, bromine, or iodine. Similar halogen substitutions at the 5, 7, or 8 positions reduced affinity, underscoring the critical importance of the 6-fluoro substitution pattern .
| Evidence Dimension | P2Y6 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Approximately 1-2 µM (for 6-fluoro analogue 11) |
| Comparator Or Baseline | 6-chloro analogue 12 (potency also in the 1-2 µM range) and other 5,7,8-halogen analogues (reduced affinity) |
| Quantified Difference | The 6-fluoro substitution was identified as one of the two most potent halogen substitutions, while other positional isomers (5,7,8) demonstrated reduced affinity. |
| Conditions | Human P2Y6R-expressing astrocytoma cell line; antagonism of UDP-induced Ca2+ transients. |
Why This Matters
This data confirms that the 6-fluoro substitution on the chromane scaffold is not interchangeable with other halogen atoms or positions, directly validating the need for this specific intermediate in the development of P2Y6 receptor antagonists for cancer, pain, and inflammation research.
